molecular formula C11H14ClN3O2 B2382893 1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 1431962-79-6

1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2382893
CAS No.: 1431962-79-6
M. Wt: 255.7
InChI Key: SFQWNAUGNLYQPQ-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride is a pyrazole-derived compound featuring a 4-methoxyphenoxymethyl substituent at the 1-position and an amine group at the 4-position of the pyrazole ring. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

1-[(4-methoxyphenoxy)methyl]pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-15-10-2-4-11(5-3-10)16-8-14-7-9(12)6-13-14;/h2-7H,8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQWNAUGNLYQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCN2C=C(C=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the methoxyphenoxy group: This step involves the nucleophilic substitution reaction where the pyrazole ring is reacted with 4-methoxyphenol in the presence of a suitable base.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt, which enhances the compound’s solubility and stability.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

The compound has shown promise in various research applications:

Chemistry

  • Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules.
  • Reagent in Chemical Reactions : Utilized in various chemical transformations due to its unique functional groups.

Biology

  • Biological Activity Studies : Investigated for anti-inflammatory and anti-tumor properties. Research indicates potential inhibition of enzymes involved in inflammatory pathways, which could lead to reduced inflammation and tumor growth.

Medicine

  • Therapeutic Agent Exploration : Ongoing studies are evaluating its efficacy against diseases such as cancer and inflammatory disorders. The compound's mechanism of action involves interaction with specific molecular targets, potentially modulating their activity.

Industry

  • Pharmaceuticals and Agrochemicals Production : Employed in the development of new pharmaceuticals and agrochemical products due to its diverse chemical properties.

Case Studies

Several studies have highlighted the applications and efficacy of this compound:

  • Anti-inflammatory Studies : A study demonstrated that derivatives of pyrazole compounds exhibited significant inhibition of inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
  • Antitumor Activity : Research indicated that certain analogs showed cytotoxic effects on cancer cell lines, providing a basis for further development as anticancer agents.
  • Synthesis and Characterization : A systematic approach was taken to synthesize related compounds, characterizing them using techniques such as NMR and mass spectrometry to confirm their structures and assess their reactivity profiles.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazole Ring

The pyrazole scaffold is highly tunable, with substituents significantly influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituent on Pyrazole Molecular Formula Molecular Weight Key Features
Target Compound (4-Methoxyphenoxy)methyl C₁₂H₁₄ClN₃O₂ 275.71 Phenoxy ether linkage, methoxy group
1-[(3-Methoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride 3-Methoxyphenylmethyl C₁₁H₁₄ClN₃O 239.7 Direct aryl substitution, no ether
1-[(2,4-Dimethylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride 2,4-Dimethylphenoxy C₁₃H₁₆ClN₃O 273.74 Alkyl substituents, no methoxy
1-[(2-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride 2-Chlorophenoxy C₁₀H₁₁Cl₂N₃O 260.12 Chlorine substituent, electron-withdrawing
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride Difluoromethyl, 2-methylphenyl C₁₂H₁₂ClF₂N₃ 283.7 Fluorine substituents, enhanced stability

Biological Activity

1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C11H13N3O2·HCl. It features a pyrazole ring and is being investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is recognized for its anti-inflammatory and anti-tumor properties, which have been explored in various studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit certain enzymes associated with inflammatory pathways, thereby reducing inflammation. Its mechanism may also involve modulation of signaling pathways that are critical in various disease states, including cancer.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. For instance, studies have demonstrated that derivatives of pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds similar to this compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone .

Anti-tumor Activity

The anti-tumor potential of this compound has also been documented. Pyrazole derivatives have been synthesized and tested for their cytotoxicity against various cancer cell lines. Notably, some derivatives exhibited IC50 values in the micromolar range, indicating promising activity against tumor cells .

Other Biological Activities

In addition to anti-inflammatory and anti-tumor properties, this compound has been studied for:

  • Antimicrobial Activity : Compounds in the pyrazole class have demonstrated efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus.
  • Analgesic Effects : Some studies have reported analgesic properties comparable to established pain relief medications .

Table 1: Biological Activities of this compound

Biological ActivityDescriptionReference
Anti-inflammatoryInhibition of TNF-α and IL-6 production; significant reduction in edema
Anti-tumorCytotoxic effects on various cancer cell lines; promising IC50 values
AntimicrobialEffective against E. coli and S. aureus
AnalgesicComparable effects to standard analgesics

Case Study 1: Anti-inflammatory Activity

In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced edema models. The results indicated that certain derivatives had higher anti-inflammatory activity than traditional NSAIDs like indomethacin .

Case Study 2: Antitumor Efficacy

Research by Chandra et al. focused on synthesizing novel pyrazole derivatives that were evaluated for their cytotoxic effects against human cancer cell lines. The study found that specific modifications to the pyrazole structure enhanced its potency against tumor cells, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride, and what critical reaction parameters influence yield?

  • Answer : Synthesis typically involves multi-step reactions starting with aromatic precursors. Key steps include cyclization (e.g., using phosphorus oxychloride for pyrazole ring formation), nucleophilic substitution for methoxyphenoxy group incorporation, and final hydrochlorination. Reaction parameters such as solvent choice (DMF or dichloromethane), temperature control (e.g., 120°C for cyclization), and catalysts (palladium/copper salts for cross-coupling) significantly impact yield and purity. Purification via recrystallization or chromatography ensures product integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers indicate successful synthesis?

  • Answer :

  • 1H/13C NMR : Peaks for pyrazole protons (~δ 7.5–8.5 ppm) and methoxyphenoxy groups (δ 3.8–4.2 ppm for OCH₃).
  • IR : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-O (1250 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peak matching the theoretical molecular weight (e.g., [M+H]+ for C₁₁H₁₄N₃O₂Cl) validates synthesis. Purity is assessed via HPLC with retention time consistency .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Answer : It serves as a scaffold for designing enzyme inhibitors (e.g., kinase or carbonic anhydrase targets) and receptor modulators. Studies focus on structure-activity relationship (SAR) optimization by modifying substituents on the pyrazole ring or methoxyphenoxy group. Bioactivity assays include enzyme inhibition kinetics and cell-based viability tests .

Advanced Research Questions

Q. How can computational chemistry approaches optimize synthetic pathways for this compound?

  • Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, guiding solvent/catalyst selection. Machine learning models trained on reaction databases (e.g., Reaxys) identify optimal conditions (e.g., temperature, stoichiometry). ICReDD’s workflow integrates computational screening with experimental validation, reducing trial-and-error iterations by 30–50% .

Q. What strategies resolve contradictions in bioactivity data across different assays?

  • Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target specificity. Mitigation strategies include:

  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement.
  • Metabolic Stability Tests : Assess compound stability in microsomal preparations to rule out false negatives from rapid degradation .

Q. What design considerations are critical for SAR studies targeting modifications of the compound’s scaffold?

  • Answer :

  • Electron-Withdrawing/Donating Groups : Modify the pyrazole’s 4-amine or methoxyphenoxy moiety to alter electronic effects, impacting binding pocket interactions.
  • Steric Effects : Introduce bulky substituents (e.g., benzyl groups) to probe steric hindrance in enzyme active sites.
  • Bioisosteric Replacement : Replace the methoxy group with trifluoromethyl or halogens to enhance metabolic stability .

Q. What challenges arise when scaling up synthesis, and how can purity be maintained?

  • Answer : Scaling introduces side reactions (e.g., dimerization) due to heat/mass transfer inefficiencies. Solutions include:

  • Flow Chemistry : Enhances mixing and temperature control, improving yield by 15–20%.
  • In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
  • Crystallization Optimization : Adjust anti-solvent addition rates to minimize impurities .

Q. How can stability issues under varying pH and temperature conditions be addressed?

  • Answer : Stability studies (e.g., forced degradation at 40°C/75% RH) identify degradation pathways. Mitigation includes:

  • Lyophilization : For long-term storage, lyophilized formulations reduce hydrolysis.
  • Buffer Optimization : Use phosphate buffers (pH 6–7) to minimize amine group protonation.
  • Light Protection : Amber vials prevent photodegradation of the methoxyphenoxy moiety .

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